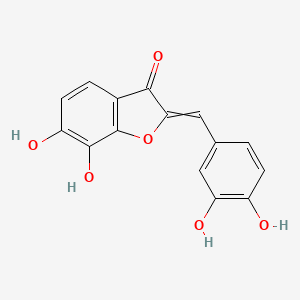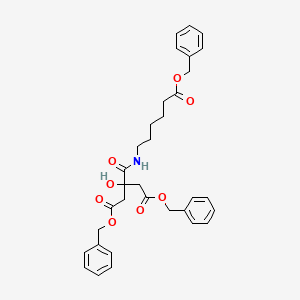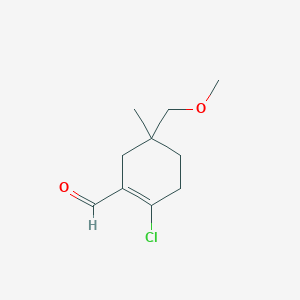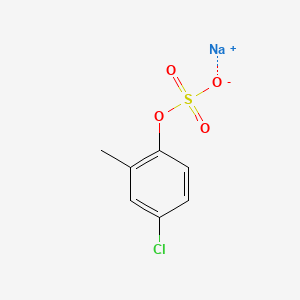
DL-Methotrexate dipotassium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Methotrexate dipotassium salt dihydrate is a chemical compound with the molecular formula C20H20N8O5•2K•2H2O and a molecular weight of 566.65 . It is also known by its alternate names, such as N-[4-[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamic acid dipotassium salt dihydrate . This compound is primarily used in biochemical and proteomics research .
Preparation Methods
The synthesis of DL-Methotrexate dipotassium salt dihydrate involves several steps, including the reaction of 2,4-diamino-6-pteridinylmethylamine with 4-formylbenzoic acid, followed by the addition of glutamic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
DL-Methotrexate dipotassium salt dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can lead to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DL-Methotrexate dipotassium salt dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer research, due to its structural similarity to methotrexate, a known chemotherapeutic agent.
Industry: The compound is used in the development of new chemical processes and materials.
Mechanism of Action
The mechanism of action of DL-Methotrexate dipotassium salt dihydrate involves its interaction with specific molecular targets and pathways. It is believed to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
DL-Methotrexate dipotassium salt dihydrate can be compared with other similar compounds, such as:
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folic acid antagonist with similar biochemical properties.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.
Properties
Molecular Formula |
C20H24K2N8O7 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
dipotassium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;dihydrate |
InChI |
InChI=1S/C20H22N8O5.2K.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
YGBUKLKHEDROGE-UHFFFAOYSA-L |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


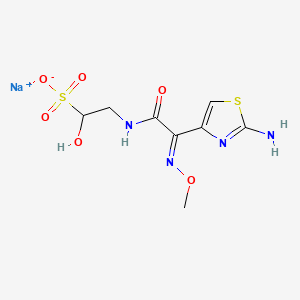

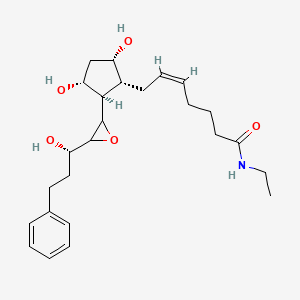
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)

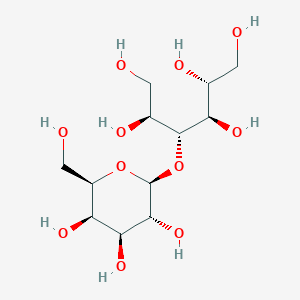
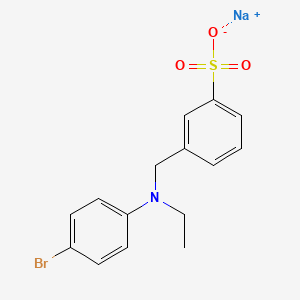
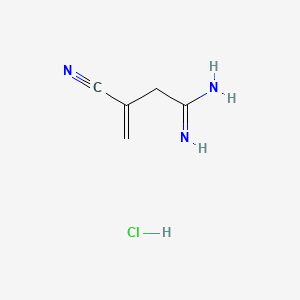
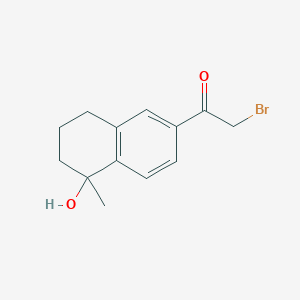
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
